molecular formula C11H12O2 B1315531 2-But-3-enoxybenzaldehyde CAS No. 55400-94-7

2-But-3-enoxybenzaldehyde

Cat. No.: B1315531
CAS No.: 55400-94-7
M. Wt: 176.21 g/mol
InChI Key: DNBLEQOKFSHZOM-UHFFFAOYSA-N
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Description

2-But-3-enoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a 2-but-3-enoxy substituent

Scientific Research Applications

2-But-3-enoxybenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.

Safety and Hazards

The safety data sheet for a similar compound, benzaldehyde, indicates that it is a combustible liquid and can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation . It’s important to handle “2-But-3-enoxybenzaldehyde” with appropriate safety precautions.

Future Directions

While specific future directions for “2-But-3-enoxybenzaldehyde” are not mentioned in the available resources, research in the field of organic chemistry continues to explore new synthetic methods, applications, and structure-function relationships for a wide range of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-enoxybenzaldehyde typically involves the reaction of benzaldehyde with 2-but-3-enol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of 2-but-3-enol reacts with the aldehyde group of benzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzaldehyde group can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives.

Mechanism of Action

The mechanism of action of 2-But-3-enoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Benzaldehyde: A simpler analog with a single aldehyde group.

    2-Butoxybenzaldehyde: Similar structure but with a butoxy group instead of a butenoxy group.

    3-Phenylpropionaldehyde: Contains a phenyl group attached to a propionaldehyde moiety.

Uniqueness: 2-But-3-enoxybenzaldehyde is unique due to the presence of the butenoxy group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This structural feature allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

2-but-3-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h2,4-7,9H,1,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBLEQOKFSHZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518895
Record name 2-[(But-3-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55400-94-7
Record name 2-[(But-3-en-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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